molecular formula C16H20N2O3S2 B250114 methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B250114
M. Wt: 352.5 g/mol
InChI Key: DGTICQVCEWJYEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylcarbonyl group, a carbamothioyl group, and a cyclopenta[b]thiophene core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: New derivatives with substituted carbamothioyl groups.

Scientific Research Applications

Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which methyl 2-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exerts its effects depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.

    Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(cyclopentylcarbonyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O3S2

Molecular Weight

352.5 g/mol

IUPAC Name

methyl 2-(cyclopentanecarbonylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H20N2O3S2/c1-21-15(20)12-10-7-4-8-11(10)23-14(12)18-16(22)17-13(19)9-5-2-3-6-9/h9H,2-8H2,1H3,(H2,17,18,19,22)

InChI Key

DGTICQVCEWJYEG-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3CCCC3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3CCCC3

Origin of Product

United States

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